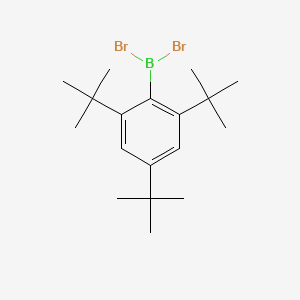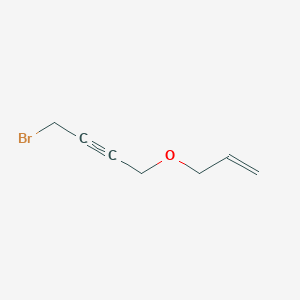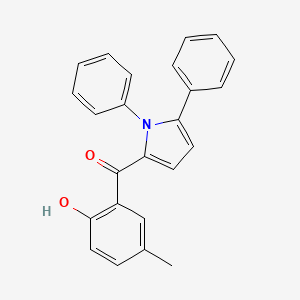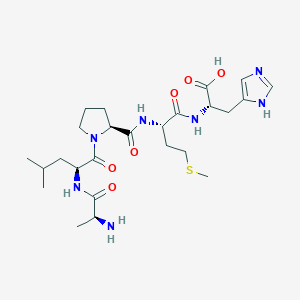
Dibromo(2,4,6-tri-tert-butylphenyl)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibromo(2,4,6-tri-tert-butylphenyl)borane is a chemical compound that features a boron atom bonded to a phenyl ring substituted with three tert-butyl groups and two bromine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibromo(2,4,6-tri-tert-butylphenyl)borane typically involves the bromination of 2,4,6-tri-tert-butylphenylborane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Dibromo(2,4,6-tri-tert-butylphenyl)borane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the boron atom.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while oxidation may yield boronic acids or esters .
Applications De Recherche Scientifique
Dibromo(2,4,6-tri-tert-butylphenyl)borane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in coupling reactions to form complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism by which Dibromo(2,4,6-tri-tert-butylphenyl)borane exerts its effects involves the interaction of the boron atom with other molecules. The boron atom can form stable complexes with various ligands, facilitating reactions such as coupling and substitution. The steric hindrance provided by the tert-butyl groups influences the reactivity and selectivity of the compound in these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dibromo-4-tert-butylphenol: Similar in structure but lacks the boron atom, making it less versatile in coupling reactions.
2,4,6-Tri-tert-butylphenol: Lacks bromine atoms and boron, used primarily as an antioxidant.
4-Bromo-2,6-di-tert-butylphenol: Similar in structure but with fewer bromine atoms and no boron, used in polymerization reactions.
Uniqueness
Dibromo(2,4,6-tri-tert-butylphenyl)borane is unique due to the presence of both bromine atoms and a boron atom, which allows it to participate in a wider range of chemical reactions compared to its analogs. The steric hindrance from the tert-butyl groups also provides enhanced stability and selectivity in reactions .
Propriétés
Numéro CAS |
501122-97-0 |
|---|---|
Formule moléculaire |
C18H29BBr2 |
Poids moléculaire |
416.0 g/mol |
Nom IUPAC |
dibromo-(2,4,6-tritert-butylphenyl)borane |
InChI |
InChI=1S/C18H29BBr2/c1-16(2,3)12-10-13(17(4,5)6)15(19(20)21)14(11-12)18(7,8)9/h10-11H,1-9H3 |
Clé InChI |
NFCXMKVHVJIRDC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C(C)(C)C)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-N-[1-(4-methylphenyl)but-3-en-1-yl]benzene-1-sulfonamide](/img/structure/B14236081.png)

![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B14236100.png)
![6-[4-(Dimethylamino)phenyl]-2-oxohexa-3,5-dienoic acid](/img/structure/B14236118.png)
![Octanamide, N-[2-(hydroxyamino)-2-methylpropyl]-](/img/structure/B14236125.png)

![2-{[(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B14236138.png)
![4,4',4''-{Benzene-1,3,5-triyltris[(4-methoxyphenyl)azanediyl]}triphenol](/img/structure/B14236141.png)

![5H-thiazolo[3,2-a]quinazolin-5-one, 1-(bromomethyl)-1,2-dihydro-](/img/structure/B14236163.png)




